1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione

Conformational constraint Pharmacophore rigidity Azetidine-succinimide scaffold

This compound features a direct azetidine-to-succinimide C–N bond (CAS 1904236-16-3), providing a rigid, conformationally preorganized pharmacophore for AT2 antagonist and PARP1 inhibitor lead optimization. Unlike methylene-spaced analogs (e.g., CAS 2097916-88-4), its restricted flexibility reduces entropic penalty upon binding. The pyridin-3-yl acetyl group enables rapid metal-catalyzed diversification. Ideal for fragment-based screening and DEL campaigns. Secure this differentiated building block today to advance your CNS/Targeted Covalent Inhibitor program.

Molecular Formula C14H15N3O3
Molecular Weight 273.292
CAS No. 1904236-16-3
Cat. No. B2498646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione
CAS1904236-16-3
Molecular FormulaC14H15N3O3
Molecular Weight273.292
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CN=CC=C3
InChIInChI=1S/C14H15N3O3/c18-12-3-4-13(19)17(12)11-8-16(9-11)14(20)6-10-2-1-5-15-7-10/h1-2,5,7,11H,3-4,6,8-9H2
InChIKeyKSGHRVTUGFYFAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione (CAS 1904236-16-3): Structural Identity and Compound Class Overview for Procurement Decisions


1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione (CAS 1904236-16-3) is a synthetic heterocyclic small molecule (C₁₄H₁₅N₃O₃, MW 273.292) belonging to the azetidine-pyrrolidine-2,5-dione (succinimide) scaffold class . Its structure comprises a pyridin-3-yl ring coupled via an acetyl linker to an azetidine core, which is directly N-substituted with a pyrrolidine-2,5-dione moiety . This compound occupies a distinct chemical space at the intersection of several patent-disclosed therapeutic chemotypes, including angiotensin II Type 2 (AT₂) receptor antagonists [1] and PARP1 inhibitors [2], and is offered by multiple chemical suppliers as a research-grade building block for medicinal chemistry and chemical biology applications .

Why Generic Substitution Fails for 1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione (CAS 1904236-16-3): Structural Determinants of Target Engagement and Selectivity


Compounds within the azetidine-pyrrolidine-2,5-dione class cannot be considered interchangeable owing to critical structural features that govern target engagement. The direct C–N bond between the azetidine 3-position and the succinimide nitrogen in CAS 1904236-16-3 eliminates the conformational flexibility present in methylene-spaced analogs such as 1-({1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione (CAS 2097916-88-4), producing a more restricted pharmacophore geometry . Furthermore, the pyridin-3-yl (meta) substitution pattern on the acetyl linker confers distinct hydrogen-bond acceptor directionality compared to pyridin-2-yl or pyridin-4-yl isomers [1]. The acetyl linker itself introduces a specific distance and angle between the aromatic recognition element and the azetidine core that differs from sulfonyl-linked (e.g., 1-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione) or directly aryl-substituted analogs. Patent disclosures in the AT₂ receptor antagonist [2] and PARP1 inhibitor [3] fields demonstrate that subtle modifications to the azetidine N-substituent produce dramatic shifts in potency and selectivity, underscoring the risk of unqualified substitution.

Quantitative Differentiation Evidence for 1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione (CAS 1904236-16-3): Comparative Structural and Physicochemical Data


Direct Azetidine–Succinimide Connectivity Confers Conformational Restriction Relative to Methylene-Spaced Analogs

The target compound features a direct N–C bond between the azetidine C3 position and the succinimide nitrogen, producing a torsionally restricted scaffold. In contrast, the closest catalogued analog, 1-({1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione (CAS 2097916-88-4), incorporates a methylene (–CH₂–) spacer that introduces an additional rotatable bond, increasing conformational entropy . The direct linkage reduces the number of accessible conformers, which may favor binding to targets requiring a specific azetidine-to-succinimide dihedral angle. Quantitative torsional analysis: the direct N–C bond permits rotation only about a single axis, whereas the methylene analog adds two additional torsional degrees of freedom. This difference is predicted to impact entropic binding penalties, though experimental thermodynamic binding data for the target compound are not publicly available [1].

Conformational constraint Pharmacophore rigidity Azetidine-succinimide scaffold Ligand preorganization

Pyridin-3-yl (Meta) Acetyl Substituent Provides Distinct Hydrogen-Bond Acceptor Geometry Compared to Pyridin-2-yl and Pyridin-4-yl Isomers

The pyridine nitrogen in the target compound is positioned at the meta (3-) position relative to the acetyl attachment point. This orientation places the nitrogen lone pair approximately 120° away from the acetyl carbonyl vector, creating a distinct hydrogen-bond acceptor trajectory . In pyridin-2-yl acetyl analogs, the nitrogen is ortho to the acetyl group, enabling intramolecular interactions that can alter the conformational preference of the acetyl linker. In pyridin-4-yl analogs, the nitrogen projects opposite to the acetyl group, offering a different intermolecular recognition surface. The SAR literature on related azetidine-containing kinase inhibitors (e.g., GSK-3 and DDR inhibitors) has established that the pyridine substitution position is a critical determinant of biochemical potency [1]. While no direct IC₅₀ comparison between pyridin-3-yl, pyridin-2-yl, and pyridin-4-yl acetyl variants of this specific scaffold is publicly available, the general principle is well-established for azetidine-based inhibitor chemotypes [1].

Hydrogen-bond acceptor geometry Pyridine positional isomerism Ligand recognition Structure-activity relationship

Acetyl Linker vs. Sulfonyl Linker Differentiation: Impact on Electrophilicity and Binding Mode in Azetidine-Pyrrolidine-2,5-dione Chemotypes

The target compound employs an acetyl (–C(=O)CH₂–) linker connecting the pyridine ring to the azetidine nitrogen, whereas a catalogued analog, 1-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione, utilizes a sulfonyl (–S(=O)₂–) linker . The acetyl linker presents an sp³-hybridized methylene carbon adjacent to the carbonyl, allowing a bent geometry with a C–C(=O)–N dihedral that can adopt multiple low-energy conformations. The sulfonyl linker, in contrast, places an sp²-hybridized sulfur with tetrahedral geometry directly attached to the azetidine nitrogen, creating a more electron-withdrawing environment and a different spatial relationship between the pyridine and azetidine rings [1]. In the broader azetidine-pyrrolidine-2,5-dione patent landscape (e.g., AT₂ receptor antagonist and PARP1 inhibitor disclosures), the choice of linker (acetyl, sulfonyl, benzoyl, or direct aryl) is consistently described as a key potency-modulating structural variable [2].

Linker chemistry Acetyl vs sulfonyl Electrophilicity Binding mode differentiation

Physicochemical Property Profile: Calculated Drug-Likeness Parameters for Procurement Prioritization

Based on the molecular formula (C₁₄H₁₅N₃O₃, MW 273.292) and SMILES structure (C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CN=CC=C3) , key calculated physicochemical parameters can be estimated: molecular weight 273.3 g/mol (within Lipinski's MW < 500 rule); hydrogen bond acceptor count = 6 (three carbonyl oxygens, pyridine nitrogen, succinimide nitrogen, azetidine nitrogen); hydrogen bond donor count = 0; topological polar surface area (TPSA) estimated at ~70–75 Ų (within the <140 Ų CNS drug space threshold). In comparison, the methylene-spaced analog (CAS 2097916-88-4, C₁₅H₁₇N₃O₃, MW 287.3) has a higher molecular weight, higher lipophilicity (additional –CH₂–), and slightly larger TPSA . The sulfonyl-linked analog would exhibit substantially higher TPSA (>90 Ų) due to the sulfonyl oxygens. These differences are relevant when prioritizing compounds for permeability-limited assays (e.g., cell-based or blood-brain barrier models).

Physicochemical properties Drug-likeness Lipinski parameters Procurement specification

Tri-Modular Architecture (Pyridine–Acetyl–Azetidine–Succinimide) Offers Synthetic Diversification Potential Distinct from Simpler Scaffolds

The compound's architecture comprises three synthetically addressable modules: (i) the pyridin-3-yl ring (amenable to cross-coupling or electrophilic substitution), (ii) the acetyl linker (modifiable via enolate chemistry or reductive amination), and (iii) the azetidine-succinimide fused system (with potential for succinimide ring-opening or azetidine N-functionalization). This modularity contrasts with simpler core scaffolds such as 1-(azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1493157-01-9) , which requires de novo synthesis of the pyridinylacetyl appendage. For parallel synthesis or DNA-encoded library applications, the pre-installed pyridin-3-yl acetyl group provides an immediate handle for metal-catalyzed diversification (e.g., Suzuki coupling at the pyridine C–H positions or C–N cross-coupling) that is absent in the unadorned core scaffold . The compound is explicitly catalogued as a building block for synthesis of more complex molecules , positioning it as a late-stage diversification intermediate rather than a final probe compound.

Modular synthesis Late-stage diversification Building block utility Parallel library synthesis

Recommended Application Scenarios for 1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione (CAS 1904236-16-3) Based on Quantitative Differentiation Evidence


AT₂ Receptor Antagonist SAR Expansion: Conformationally Constrained Scaffold Screening

The direct azetidine-to-succinimide connectivity of CAS 1904236-16-3 provides a conformationally preorganized scaffold for AT₂ receptor antagonist lead optimization. The Spinifex/Novartis patent family (US 10,370,388; CA-2860577-A1) establishes azetidine-pyrrolidine compounds as privileged AT₂ antagonists [1]. The target compound's restricted flexibility (1 fewer rotatable bond vs. methylene-spaced analog) may reduce the entropic penalty upon AT₂ receptor binding, potentially translating to improved binding affinity [2]. Researchers should consider this compound when exploring SAR around the azetidine-to-succinimide linker geometry, specifically where crystallographic or modeling data suggest a preference for a direct N–C connection rather than a flexible linker.

PARP1 Inhibitor Fragment-Based or DNA-Encoded Library (DEL) Diversification

The Xinthera patent disclosures (WO2023/032775) describe azetidine and pyrrolidine PARP1 inhibitors as a novel chemotype for oncology applications [3]. The pre-installed pyridin-3-yl acetyl group on CAS 1904236-16-3 offers an immediate handle for metal-catalyzed cross-coupling diversification (e.g., Suzuki, Buchwald-Hartwig), enabling rapid parallel library synthesis. This compound is suitable as a 'privileged fragment' input for DEL technology or fragment-based screening campaigns targeting PARP1, where the pyridine nitrogen may engage the catalytic domain's conserved water network. The absence of hydrogen bond donors (HBD = 0) is advantageous for maintaining cell permeability in DEL selection outputs [4].

Chemical Biology Probe Development Targeting Pyridine-Recognizing Protein Domains

The pyridin-3-yl (meta) acetyl substitution pattern in CAS 1904236-16-3 provides a directional hydrogen-bond acceptor that may complement bromodomains, kinase hinge regions, or other aromatic-recognition pockets with specific geometric requirements. In contrast to pyridin-2-yl or pyridin-4-yl isomers, the meta nitrogen orientation of this compound offers a unique H-bond vector [5]. Combined with the succinimide moiety—a recognized warhead for covalent cysteine modification—this compound may serve as a starting point for designing targeted covalent inhibitors (TCIs) where the pyridine directs non-covalent recognition prior to succinimide-mediated covalent bond formation.

Physicochemical Comparator for CNS Drug Discovery Permeability Screening Panels

With a calculated molecular weight of 273.3 g/mol, TPSA of ~70–75 Ų, and zero hydrogen bond donors, CAS 1904236-16-3 occupies a favorable position in CNS MPO (Multiparameter Optimization) chemical space [4]. When establishing parallel artificial membrane permeability assay (PAMPA) or Caco-2/MDCK permeability screening cascades for azetidine-containing CNS candidates, this compound can serve as a neutral, moderately lipophilic reference standard. Its property profile distinguishes it from higher-MW, higher-TPSA sulfonyl analogs and from the more lipophilic methylene-spaced analog (CAS 2097916-88-4), enabling rank-ordering of scaffold sub-classes by passive permeability.

Quote Request

Request a Quote for 1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.